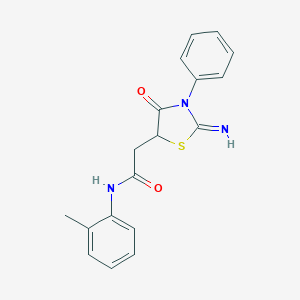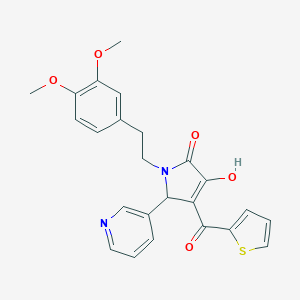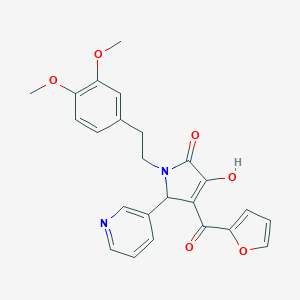![molecular formula C17H17N3O2S B228404 N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, also known as AMT, is a chemical compound that has been extensively studied for its potential scientific research applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. In addition, N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as TNF-α and IL-6. In addition, N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. In addition, it is relatively easy to synthesize and is commercially available. However, one limitation of using N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is that it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to fully understand the mechanism of action of N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide and to identify any potential off-target effects. Finally, studies are needed to determine the safety and efficacy of N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in humans.
Métodos De Síntesis
The synthesis of N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-naphthylamine with acetic anhydride to form 2-acetylnaphthalene. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form the final product, N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The yield of this reaction is typically around 70-80%.
Propiedades
Fórmula molecular |
C17H17N3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(4-acetyl-5-methyl-5-naphthalen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)18-16-19-20(12(2)22)17(3,23-16)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,18,19,21) |
Clave InChI |
AQJBMHNMOCLGJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C |
SMILES canónico |
CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)


![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)



